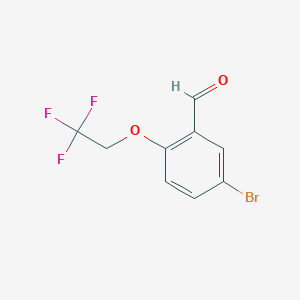
5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Overview
Description
5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6BrF3O2. It is a benzaldehyde derivative where the benzene ring is substituted with a bromine atom at the 5-position and a 2,2,2-trifluoroethoxy group at the 2-position. This compound is known for its applications in the synthesis of various biologically active molecules and is used in scientific research for its unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the preparation of oxazoline and thiazoline derivatives, which are used as insecticides and acaricides . This suggests that the compound may interact with biological targets related to these applications.
Result of Action
As a reactant in the synthesis of certain insecticides and acaricides, it may contribute to the toxicity of these compounds towards pests .
Action Environment
The action environment of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde can influence its efficacy and stability. For instance, the compound is typically handled in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen or moisture. Environmental factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s reactivity and stability.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between this compound and aldehyde dehydrogenase is crucial for its biochemical activity, as it influences the enzyme’s catalytic efficiency and substrate specificity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of aldehyde dehydrogenase, inhibiting its activity and preventing the oxidation of aldehydes . This binding interaction is critical for its biochemical effects, as it modulates the enzyme’s function and alters cellular metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy and altered biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings to minimize potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels . The compound’s involvement in these pathways underscores its potential impact on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its intracellular accumulation and distribution . Additionally, binding proteins within the cytoplasm and organelles help localize this compound to specific cellular compartments, enhancing its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 5-Bromo-2-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is involved in the development of new therapeutic agents for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(trifluoromethoxy)benzaldehyde: Similar structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde: Similar structure but with the bromine atom at the 2-position and the trifluoroethoxy group at the 5-position
Uniqueness
5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity, making it a valuable compound in synthetic chemistry and scientific research .
Properties
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZXCNQAABMICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651779 | |
| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923281-72-5 | |
| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Methylpropoxy)phenyl]methanol](/img/structure/B1385823.png)
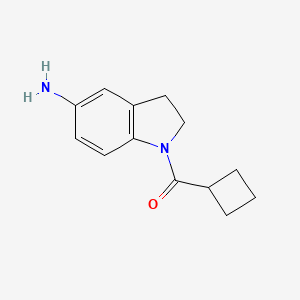
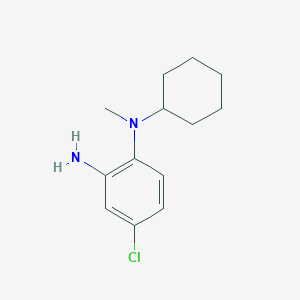
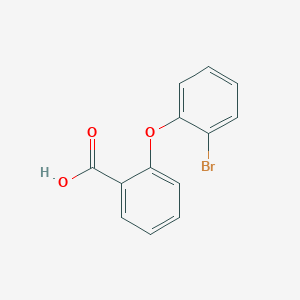
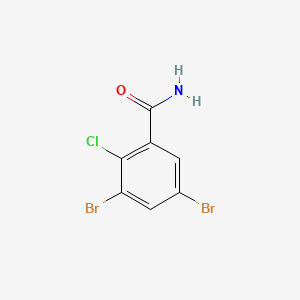
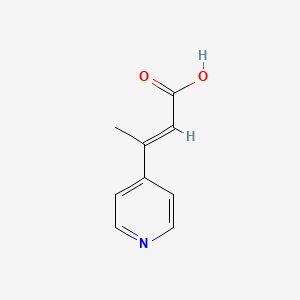
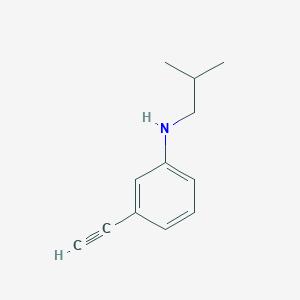
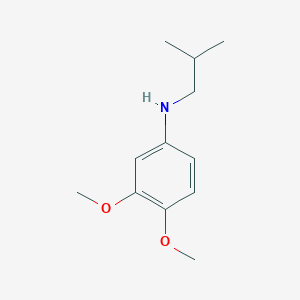
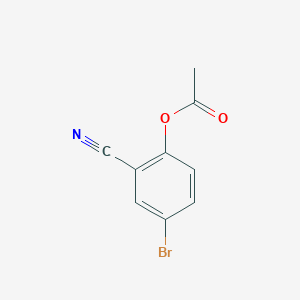
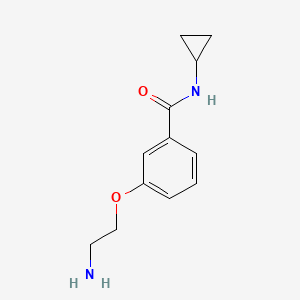
![(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid](/img/structure/B1385838.png)
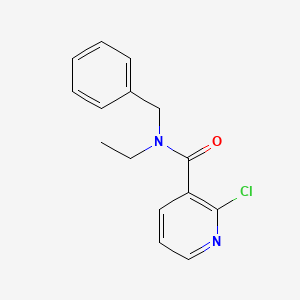
![2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1385840.png)

